molecular formula C16H18Cl2F2N4O2S B10953717 1-(2,4-dichlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine

1-(2,4-dichlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine

Cat. No.: B10953717
M. Wt: 439.3 g/mol
InChI Key: FMFMNSDPGJUCNS-UHFFFAOYSA-N
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Description

  • Finally, the dichlorobenzyl group is introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps:

  • Formation of the Pyrazole Ring:

    • Starting with a suitable precursor, such as 3-methyl-1H-pyrazole, the difluoromethyl group is introduced using reagents like difluoromethyl iodide under basic conditions.
  • Sulfonylation:

    • The pyrazole derivative is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
  • Piperazine Derivatization:

    • The sulfonylated pyrazole is reacted with piperazine to form the core structure of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein targets, while the dichlorobenzyl and pyrazole moieties can enhance binding affinity and specificity.

Comparison with Similar Compounds

    1-(2,4-Dichlorobenzyl)-4-{[1-(trifluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(2,4-Dichlorobenzyl)-4-{[1-(methyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine: Lacks the fluorine atoms, potentially altering its chemical properties and biological activity.

Uniqueness: The presence of the difluoromethyl group in 1-(2,4-dichlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine can significantly influence its reactivity and interaction with biological targets, making it distinct from its analogs. This unique feature can enhance its potential as a therapeutic agent or a chemical intermediate.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H18Cl2F2N4O2S

Molecular Weight

439.3 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperazine

InChI

InChI=1S/C16H18Cl2F2N4O2S/c1-11-15(10-24(21-11)16(19)20)27(25,26)23-6-4-22(5-7-23)9-12-2-3-13(17)8-14(12)18/h2-3,8,10,16H,4-7,9H2,1H3

InChI Key

FMFMNSDPGJUCNS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl)C(F)F

Origin of Product

United States

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